3-Bromo-9-(4-bromophenyl)-9H-carbazole
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Overview
Description
3-Bromo-9-(4-bromophenyl)-9H-carbazole: is an organic compound with the molecular formula C18H11Br2N. It is a derivative of carbazole, a heterocyclic aromatic compound. This compound is notable for its applications in various fields, including organic electronics, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Bromo-9-(4-bromophenyl)-9H-carbazole typically involves the N-arylation of carbazole derivatives. One common method includes the reaction of 3-Bromo-9H-carbazole with 4-Bromofluorobenzene in the presence of a base such as caesium carbonate in N,N-dimethylformamide. The reaction is carried out at elevated temperatures, around 150°C, for 24 hours .
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atoms in 3-Bromo-9-(4-bromophenyl)-9H-carbazole can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The carbazole core can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted carbazole derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of carbazole quinones.
Reduction Products: Reduction typically yields hydrogenated carbazole derivatives.
Scientific Research Applications
Chemistry:
3-Bromo-9-(4-bromophenyl)-9H-carbazole is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine:
In medicinal chemistry, this compound serves as an intermediate in the synthesis of potential pharmaceutical agents. Its derivatives have shown promise in various biological activities, including anticancer and antimicrobial properties.
Industry:
The compound is used in the production of dyes and pigments, as well as in the manufacture of materials with specific electronic properties. It is also employed in the development of organic photovoltaic cells and other electronic devices.
Mechanism of Action
The mechanism of action of 3-Bromo-9-(4-bromophenyl)-9H-carbazole largely depends on its application. In organic electronics, its role is to facilitate charge transport due to its conjugated system. In medicinal applications, the compound or its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their biological effects. The exact pathways and targets can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
- 3-Bromo-9H-carbazole
- 4-Bromofluorobenzene
- 9-Phenylcarbazole
Comparison:
Compared to 3-Bromo-9H-carbazole, 3-Bromo-9-(4-bromophenyl)-9H-carbazole has an additional bromophenyl group, which can significantly alter its electronic and steric properties. This makes it more suitable for applications requiring specific electronic characteristics, such as in organic electronics. The presence of two bromine atoms also provides additional sites for further functionalization, enhancing its versatility in synthetic chemistry.
Properties
IUPAC Name |
3-bromo-9-(4-bromophenyl)carbazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Br2N/c19-12-5-8-14(9-6-12)21-17-4-2-1-3-15(17)16-11-13(20)7-10-18(16)21/h1-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNLPNWEQKBULG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2C4=CC=C(C=C4)Br)C=CC(=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Br2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226860-66-7 |
Source
|
Record name | 3-Bromo-9-(4-bromophenyl)-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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